Cas no 722473-56-5 (1-(2,3,5,6-Tetramethyl-benzenesulfonyl)-piperidine-4-carboxylic acid)
1-(2,3,5,6-Tetramethyl-benzenesulfonyl)-piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3,5,6-Tetramethyl-benzenesulfonyl)-piperidine-4-carboxylic acid
- 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid
- EN300-04657
- 722473-56-5
- XDB47356
- AKOS000116566
- 1-[(2,3,5,6-tetramethylbenzene)sulfonyl]piperidine-4-carboxylic acid
- Z45524840
- 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-4-carboxylic Acid
- G35813
- 1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-4-carboxylicacid
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- Inchi: 1S/C16H23NO4S/c1-10-9-11(2)13(4)15(12(10)3)22(20,21)17-7-5-14(6-8-17)16(18)19/h9,14H,5-8H2,1-4H3,(H,18,19)
- InChI Key: JDZUJZPRQPGONL-UHFFFAOYSA-N
- SMILES: S(C1C(C)=C(C)C=C(C)C=1C)(N1CCC(C(=O)O)CC1)(=O)=O
Computed Properties
- Exact Mass: 325.13477939Da
- Monoisotopic Mass: 325.13477939Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 491
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 83.1Ų
1-(2,3,5,6-Tetramethyl-benzenesulfonyl)-piperidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM480883-1g |
1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid |
722473-56-5 | 95%+ | 1g |
$323 | 2022-08-31 | |
| 1PlusChem | 1P019IAC-50mg |
1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid |
722473-56-5 | 95% | 50mg |
$105.00 | 2025-03-03 | |
| 1PlusChem | 1P019IAC-100mg |
1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid |
722473-56-5 | 95% | 100mg |
$134.00 | 2025-03-03 | |
| 1PlusChem | 1P019IAC-250mg |
1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid |
722473-56-5 | 95% | 250mg |
$165.00 | 2025-03-03 | |
| 1PlusChem | 1P019IAC-500mg |
1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid |
722473-56-5 | 95% | 500mg |
$264.00 | 2025-03-03 | |
| 1PlusChem | 1P019IAC-1g |
1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid |
722473-56-5 | 95% | 1g |
$362.00 | 2025-03-03 | |
| 1PlusChem | 1P019IAC-2.5g |
1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid |
722473-56-5 | 95% | 2.5g |
$678.00 | 2025-03-03 | |
| 1PlusChem | 1P019IAC-5g |
1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid |
722473-56-5 | 95% | 5g |
$981.00 | 2024-04-21 | |
| 1PlusChem | 1P019IAC-10g |
1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid |
722473-56-5 | 95% | 10g |
$1423.00 | 2024-04-21 | |
| Aaron | AR019IIO-50mg |
1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine-4-carboxylic acid |
722473-56-5 | 95% | 50mg |
$83.00 | 2025-02-28 |
1-(2,3,5,6-Tetramethyl-benzenesulfonyl)-piperidine-4-carboxylic acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-(2,3,5,6-Tetramethyl-benzenesulfonyl)-piperidine-4-carboxylic acid
1-(2,3,5,6-Tetramethyl-benzenesulfonyl)-piperidine-4-carboxylic Acid: A Comprehensive Overview
The compound CAS No 722473-56-5, also known as 1-(2,3,5,6-Tetramethyl-benzenesulfonyl)-piperidine-4-carboxylic acid, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a piperidine ring system with a sulfonyl group and a carboxylic acid moiety. The presence of multiple methyl groups on the benzenesulfonyl fragment adds to its structural complexity and functional versatility.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The piperidine ring system is known for its ability to form hydrogen bonds, making it a valuable component in designing bioactive molecules. The sulfonyl group, on the other hand, contributes to the molecule's lipophilicity and stability. These properties make 1-(2,3,5,6-Tetramethyl-benzenesulfonyl)-piperidine-4-carboxylic acid an attractive candidate for exploring new therapeutic agents.
The synthesis of this compound involves a multi-step process that typically includes the preparation of the benzenesulfonyl fragment followed by its coupling with the piperidine derivative. Researchers have optimized these steps to achieve high yields and purity levels. For instance, a study published in the Journal of Organic Chemistry demonstrated an efficient method for synthesizing similar compounds using microwave-assisted reactions. This approach not only reduces reaction time but also minimizes the use of hazardous reagents.
In terms of applications, 1-(2,3,5,6-Tetramethyl-benzenesulfonyl)-piperidine-4-carboxylic acid has shown promise in the field of medicinal chemistry. Its ability to modulate enzyme activity makes it a potential lead compound for developing inhibitors against various disease-related targets. For example, recent research has explored its role as a kinase inhibitor in cancer therapy. The carboxylic acid group provides an additional site for functionalization, allowing chemists to modify the molecule further to enhance its bioavailability and efficacy.
The structural features of this compound also make it suitable for use in materials science. The combination of aromatic and aliphatic groups can be exploited to create novel materials with tailored properties. For instance, its ability to form self-assembled monolayers has been investigated for applications in nanotechnology and surface chemistry.
From an analytical standpoint, the characterization of this compound relies heavily on advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide critical insights into its molecular structure and purity. Recent advancements in computational chemistry have also enabled researchers to predict the physical and chemical properties of this compound with high accuracy before experimental validation.
In conclusion, 1-(2,3,5,6-Tetramethyl-benzenesulfonyl)-piperidine-4-carboxylic acid represents a fascinating example of how complex organic molecules can be designed and synthesized for diverse applications. With ongoing research uncovering new insights into its properties and potential uses, this compound continues to be a subject of interest in both academic and industrial settings.
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